

## Application Notes and Protocols for UNC3866 in Western Blot Analysis

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**UNC3866** is a potent and selective chemical probe that functions as an antagonist to the methyllysine (Kme) reading function of the Polycomb Repressive Complex 1 (PRC1) and CDY families of chromodomains.[1][2][3] It exhibits high affinity for the chromodomains of CBX4 and CBX7, with dissociation constants (Kd) of approximately 100 nM for each.[1] By mimicking the binding of the trimethylated histone H3 tail (H3K27me3), **UNC3866** effectively inhibits the recruitment of the PRC1 complex to its target genes, thereby modulating gene expression.[3][4] This makes **UNC3866** a valuable tool for studying the biological roles of PRC1 and for potential therapeutic development, particularly in oncology.[1][2]

These application notes provide detailed protocols for utilizing **UNC3866** in Western blot analysis to investigate the PRC1 signaling pathway and its downstream effects.

## **Data Presentation**

While **UNC3866** primarily acts as an inhibitor of PRC1 function rather than altering the expression levels of its components, Western blot analysis is a crucial technique to confirm the presence and relative abundance of PRC1 subunits in the experimental model and to assess downstream effects of **UNC3866** treatment.

## **Quantitative Binding Affinity of UNC3866**



The binding affinity of **UNC3866** to various chromodomains has been quantitatively determined by Isothermal Titration Calorimetry (ITC). This data is essential for understanding the selectivity of the compound.

Chromodomain	UNC3866 Kd (μM)
CBX2	1.8 ± 0.21
CBX4	0.094 ± 0.017
CBX6	0.610 ± 0.0078
CBX7	0.097 ± 0.0024
CBX8	1.2 ± 0.021
CDY1	$6.3 \pm 0.92$
CDYL1b	$0.87 \pm 0.03$
CDYL2	$0.85 \pm 0.04$
Data from Stuckey et al., Nat Chem Biol (2016).	

## Cellular Effects of UNC3866 in PC3 Cells

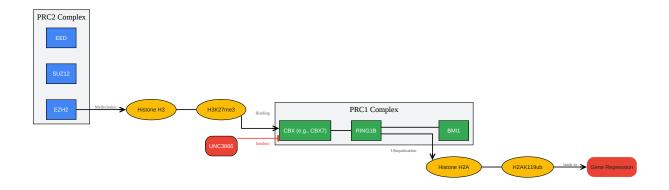
In prostate cancer (PC3) cells, which have high levels of CBX proteins, **UNC3866** has been shown to inhibit cell proliferation. This effect is consistent with the known role of CBX7 in promoting cell growth in this cell line.[1]

Cell Line	Treatment	Concentration	Effect
PC3	UNC3866	30 μΜ	Inhibition of cell proliferation
PC3	UNC4219 (inactive control)	30 μΜ	No effect on cell proliferation
Data from Stuckey et al., Nat Chem Biol (2016).[1]			



## **Signaling Pathway**

**UNC3866** targets the PRC1 complex, a key player in epigenetic gene regulation. The canonical PRC1 complex is recruited to chromatin through the interaction of its CBX subunit with the H3K27me3 mark, which is deposited by the PRC2 complex. Once recruited, PRC1 catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and transcriptional repression. **UNC3866** competitively inhibits the binding of the CBX chromodomain to H3K27me3, thereby preventing the localization and function of the PRC1 complex.



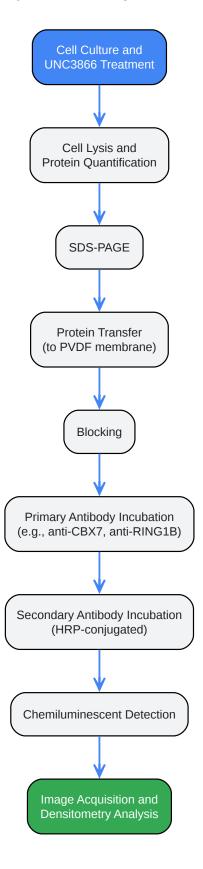
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Figure 1. **UNC3866** inhibits the PRC1 signaling pathway.

# Experimental Protocols Western Blot Workflow for Analyzing PRC1 Subunit Levels



This protocol outlines the steps for performing a Western blot to detect PRC1 complex proteins (e.g., CBX7, RING1B, BMI1) in cell lysates following treatment with **UNC3866**.





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Figure 2. Western Blot experimental workflow.

#### **Detailed Protocol**

- 1. Cell Culture and Treatment:
- Seed cells (e.g., PC3 cells) at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentrations of UNC3866 (e.g., 10-50 μM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-72 hours). Note that due to its low permeability, relatively high concentrations of UNC3866 may be required for cellular studies.
   [1]
- 2. Cell Lysate Preparation:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein lysate).
- Determine the protein concentration using a BCA or Bradford assay.
- 3. SDS-PAGE and Protein Transfer:
- Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.



#### 4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
   Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against PRC1 components (e.g., anti-CBX7, anti-RING1B, anti-BMI1) or H3K27me3, diluted in blocking buffer, overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- 5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a digital imaging system.
- Perform densitometry analysis using appropriate software to quantify the band intensities.
   Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH, or total protein stain).

## **Expected Outcomes and Interpretation**

As **UNC3866** inhibits the function of the PRC1 complex by blocking its recruitment to chromatin, it is not expected to cause a significant change in the total protein levels of PRC1 subunits like CBX7, RING1B, or BMI1. Therefore, a Western blot for these proteins would serve as a control to ensure that any observed cellular effects are not due to the degradation of the PRC1 complex.

However, the functional inhibition of PRC1 by **UNC3866** may lead to downstream changes in the expression of PRC1 target genes. Western blotting can be used to analyze the protein levels of these downstream targets to confirm the efficacy of **UNC3866**. Additionally, while **UNC3866** targets the reader of the H3K27me3 mark, it is not expected to directly alter the



global levels of H3K27me3 itself, which is regulated by the PRC2 complex. A Western blot for H3K27me3 can confirm this specificity.

## Conclusion

**UNC3866** is a powerful tool for investigating the role of the PRC1 complex in various biological processes. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize **UNC3866** in Western blot analyses, contributing to a deeper understanding of epigenetic regulation and its implications in disease and drug development.

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